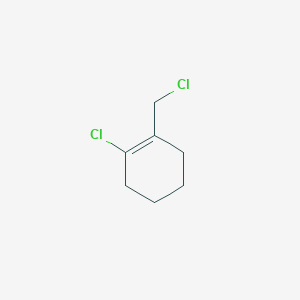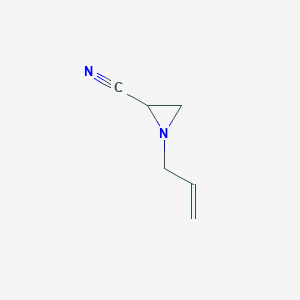
2-Aziridinecarbonitrile, 1-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aziridinecarbonitrile, 1-(2-propenyl)- is an organic compound characterized by a three-membered aziridine ring with a nitrile group and a propenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinecarbonitrile, 1-(2-propenyl)- typically involves the reaction of aziridine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the aziridine to the acrylonitrile, forming the desired product.
Industrial Production Methods
Industrial production of 2-Aziridinecarbonitrile, 1-(2-propenyl)- may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the aziridine ring and prevent side reactions. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aziridinecarbonitrile, 1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aziridine ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amines, alcohols, and thiols.
Applications De Recherche Scientifique
2-Aziridinecarbonitrile, 1-(2-propenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine ring.
Medicine: Explored for its potential as an anticancer agent due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 2-Aziridinecarbonitrile, 1-(2-propenyl)- involves the high strain energy of the aziridine ring, which makes it highly reactive towards nucleophiles. This reactivity allows the compound to undergo ring-opening reactions, leading to the formation of alkylated products. The nitrile group can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxylic acid: Similar aziridine ring structure but with a carboxylic acid group.
2-Aziridinecarbonitrile: Lacks the propenyl substituent, making it less versatile in certain reactions.
Aziridine-2-carboxamide: Contains an amide group, used in medicinal chemistry.
Uniqueness
2-Aziridinecarbonitrile, 1-(2-propenyl)- is unique due to its combination of the aziridine ring, nitrile group, and propenyl substituent. This combination imparts distinct reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
75984-72-4 |
|---|---|
Formule moléculaire |
C6H8N2 |
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
1-prop-2-enylaziridine-2-carbonitrile |
InChI |
InChI=1S/C6H8N2/c1-2-3-8-5-6(8)4-7/h2,6H,1,3,5H2 |
Clé InChI |
BJLDYFPRUVXRSV-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1CC1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14441197.png)
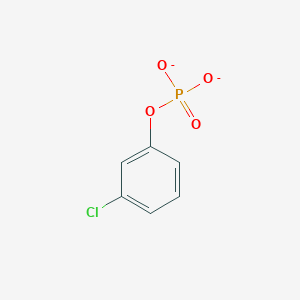
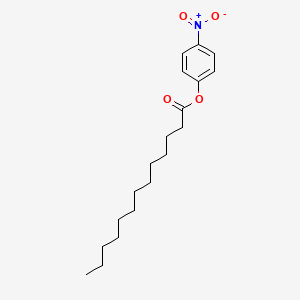
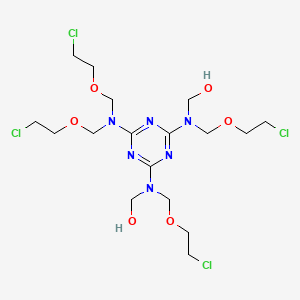
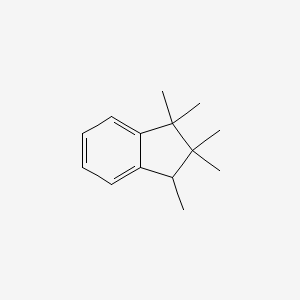
![{4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14441223.png)
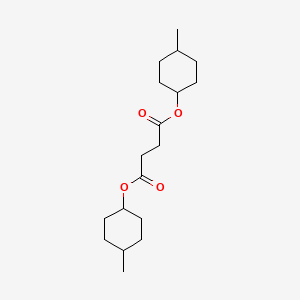

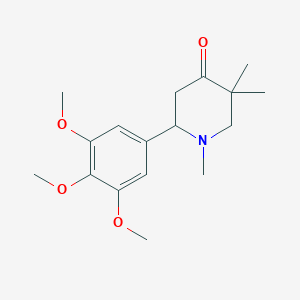
![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)
![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)
